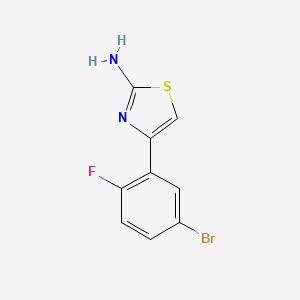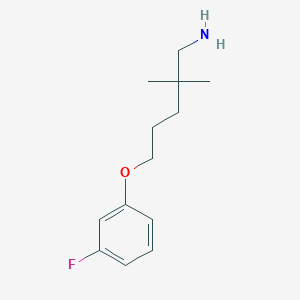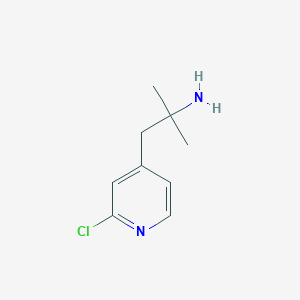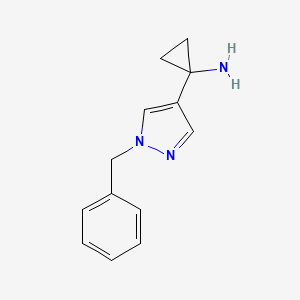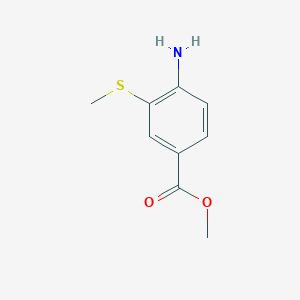
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes both ether and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and esterification can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
- 2-Methoxyethyl acetate
- 2-Methoxyethylamine
- 2-Methoxyethyl isothiocyanate
Uniqueness
2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications.
特性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3 |
InChIキー |
GIOZBZPPGILMJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)OCCOC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)




![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
